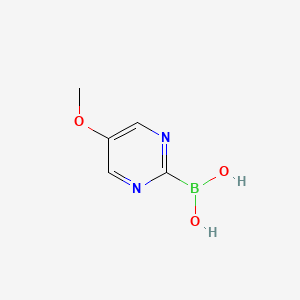

(5-Methoxypyrimidin-2-yl)boronic acid

Description

BenchChem offers high-quality (5-Methoxypyrimidin-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxypyrimidin-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxypyrimidin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOLZNBEUMOIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=N1)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)boronic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The incorporation of boron-containing moieties into small molecules has revolutionized modern medicinal chemistry. Boronic acids, in particular, have emerged from being niche reagents to indispensable tools in the synthesis of complex pharmaceutical agents.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3] Among the vast arsenal of available boronic acids, heteroaryl derivatives are of paramount importance due to the prevalence of heterocyclic scaffolds in a multitude of clinically approved drugs.

This technical guide provides a comprehensive overview of (2-Methoxypyrimidin-5-yl)boronic acid , a key building block for the introduction of the methoxypyrimidine motif. We will delve into its structure, properties, synthesis, and reactivity, with a particular focus on its application in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Molecular Structure and Physicochemical Properties

(2-Methoxypyrimidin-5-yl)boronic acid is a stable, solid compound that serves as a valuable precursor in organic synthesis. Its structure features a pyrimidine ring substituted with a methoxy group at the 2-position and a boronic acid functional group at the 5-position.

Structural Characterization

-

Chemical Name: (2-Methoxypyrimidin-5-yl)boronic acid

-

CAS Number: 628692-15-9[4]

-

Molecular Formula: C₅H₇BN₂O₃[4]

-

Molecular Weight: 153.93 g/mol [4]

-

Appearance: Light yellow to yellow solid[5]

Caption: Chemical structure of (2-Methoxypyrimidin-5-yl)boronic acid.

Physicochemical Data

The physicochemical properties of boronic acids are crucial for their handling, reactivity, and purification. Below is a summary of the available data for (2-Methoxypyrimidin-5-yl)boronic acid and its pyridine analog, which provides a useful reference.

| Property | Value | Source/Comment |

| Melting Point | 135-140 °C (lit.) | Data for the analogous 2-Methoxypyridine-5-boronic acid.[6] |

| Solubility | Soluble in water. Generally soluble in ethers (e.g., THF, dioxane) and ketones (e.g., acetone); low solubility in hydrocarbons. | [6][7] |

| pKa | ~9 | Typical pKa for aryl boronic acids.[8] |

| Appearance | White to beige/light yellow powder/crystal | [5][6] |

Spectroscopic Data (Predicted)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | ~8.5 - 9.0 | s |

| Methoxy (-OCH₃) | ~4.0 | s |

| Boronic acid (-B(OH)₂) | Broad singlet, variable | s (br) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-B | ~130 (broad due to quadrupolar relaxation of Boron) |

| C-OMe | ~165 |

| Pyrimidine C-4, C-6 | ~155 - 160 |

| Methoxy C | ~55 |

Synthesis and Stability

The synthesis of (2-Methoxypyrimidin-5-yl)boronic acid is typically achieved through a well-established organometallic route. Understanding its stability is also critical for successful application in subsequent reactions.

Synthetic Protocol

The most common laboratory-scale synthesis involves a lithium-halogen exchange reaction on a suitable precursor, 2-methoxy-5-bromopyrimidine, followed by quenching with a borate ester.[9][10]

Caption: General synthetic workflow for (2-Methoxypyrimidin-5-yl)boronic acid.

Step-by-Step Methodology: Synthesis of (2-Methoxypyrimidin-5-yl)boronic acid [9][10]

-

Precursor Synthesis (if not commercially available): 2-Bromo-5-methoxypyrimidine can be synthesized from 2-amino-5-methoxypyrimidine via a Sandmeyer-type reaction using hydrobromic acid, bromine, and sodium nitrite at low temperatures.[4]

-

Reaction Setup: To a solution of 2-methoxy-5-bromopyrimidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) in hexanes (1.1-1.2 equiv.) to the cooled solution, maintaining the temperature at -78 °C. The formation of the aryllithium intermediate is typically rapid.

-

Borylation: After a short stirring period (e.g., 15-30 minutes), add triisopropyl borate (B(Oi-Pr)₃, 1.2-1.5 equiv.) dropwise to the reaction mixture, again keeping the temperature at -78 °C.

-

Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Hydrolysis: Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously for 30-60 minutes to hydrolyze the boronate ester.

-

Work-up and Isolation: Adjust the pH of the aqueous layer to be slightly acidic to neutral (pH ~5-7) to precipitate the boronic acid. The product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Stability and Handling

Heteroaryl boronic acids, particularly those with electron-deficient rings or nitrogen atoms adjacent to the boronic acid group, can be prone to decomposition.

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture and at non-optimal pH.[11][12]

-

Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in solution.[13]

-

Storage: For long-term stability, it is recommended to store (2-Methoxypyrimidin-5-yl)boronic acid as a solid in a cool, dry place under an inert atmosphere. For solutions, storage at low temperatures (-20 °C to -80 °C) is advised.[5]

-

Stabilized Alternatives: For particularly challenging applications where stability is a concern, the corresponding boronate esters, such as the pinacol or N-methyliminodiacetic acid (MIDA) esters, can offer enhanced stability and are often used as "slow-release" forms of the boronic acid in cross-coupling reactions.[14]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (2-Methoxypyrimidin-5-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many drug molecules.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The "Why" Behind the "How"

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the catalyst, ligand, base, and solvent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

The Role of the Base: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyrimidinyl group to the palladium center during transmetalation.[2] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

-

The Choice of Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-deficient heteroaryl boronic acids like (2-Methoxypyrimidin-5-yl)boronic acid, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[15][16]

-

Solvent System: A mixture of an organic solvent (e.g., THF, dioxane) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Field-Proven Application: Synthesis of Anti-Tumor Isoquinoline Ketone Derivatives

A recent study by Choi et al. (2022) highlights the practical application of (2-Methoxypyrimidin-5-yl)boronic acid in the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which were evaluated for their anti-tumor activity.[15]

Experimental Protocol: [15]

-

Reaction Setup: In a reaction vessel, combine (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv.), (2-methoxypyrimidin-5-yl)boronic acid (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv.), SPhos (0.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Solvent Addition: Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

This application demonstrates the successful use of (2-Methoxypyrimidin-5-yl)boronic acid to introduce a key pharmacophore, leading to the discovery of compounds with potential therapeutic value.[15]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling (2-Methoxypyrimidin-5-yl)boronic acid.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]

-

GHS Pictograms: GHS07 (Exclamation mark).[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid dust formation and inhalation. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

Conclusion

(2-Methoxypyrimidin-5-yl)boronic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of the 2-methoxypyrimidine moiety, a common feature in many biologically active compounds. A thorough understanding of its synthesis, properties, reactivity, and handling, as detailed in this guide, will enable researchers to effectively utilize this reagent in the development of novel therapeutics and other advanced materials.

References

-

Choi, O. K., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Pharmaceuticals (Basel), 15(1), 64. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1297. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

-

Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Baker, S. J., et al. (2004). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 5(9), 1269-1281. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

scicommhub. (n.d.). (2-Methoxypyrimidin-5-yl)boronic acid. Retrieved February 12, 2026, from [Link]

-

Fernandes, G. F. S., et al. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. [Link]

-

ResearchGate. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7542–7543. [Link]

-

Larsen, D. S., et al. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved February 12, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Thompson, W. J., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Andersen, N. G., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 932. [Link]

-

Gierczyk, B., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 756–769. [Link]

-

Wiley Online Library. (n.d.). HSQC-heteronuclear single quantum coherence. Retrieved February 12, 2026, from [Link]

-

Field, L. D. (2007). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

-

Semantic Scholar. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]

-

MDPI. (2024, February 8). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved February 12, 2026, from [Link]

-

Roberts, R. W., & Crothers, D. M. (1992). Stabilities of nucleotide loops bridging the pyrimidine strands in DNA pyrimidine.purine.pyrimidine triplexes: special stability of the CTTTG loop. Proceedings of the National Academy of Sciences, 89(20), 9399-9403. [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

Xie, T., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Chromatography B, 1211, 123485. [Link]

-

Oakwood Chemical. (n.d.). 2-Methoxy-5-pyridineboronic acid. Retrieved February 12, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

- 7. d-nb.info [d-nb.info]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Protodeboronation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

2-borono-5-methoxypyrimidine chemical stability data

This technical guide details the chemical stability profile, degradation mechanisms, and handling protocols for 2-borono-5-methoxypyrimidine (also known as 5-methoxy-2-pyrimidinylboronic acid).

Executive Summary: The "2-Heteroaryl" Stability Crisis Researchers attempting to isolate or store 2-borono-5-methoxypyrimidine as a free boronic acid will encounter rapid decomposition. Unlike its 5-borono isomer (which is stable), the 2-borono species is inherently unstable due to the "2-heteroaryl effect." The presence of the 5-methoxy group (an electron-donating group) exacerbates this instability by increasing the basicity of the pyrimidine nitrogen, accelerating protodeboronation.

Recommendation: Do not attempt to isolate the free acid. Use MIDA boronates or Potassium organotrifluoroborates as stable surrogates.

Part 1: Chemical Context & Instability Mechanism

The instability of 2-borono-5-methoxypyrimidine is not a random anomaly but a predictable consequence of its electronic structure.

The 2-Heteroaryl Effect

Boronic acids substituted at the 2-position of N-heterocycles (pyridine, pyrimidine) are prone to rapid protodeboronation (hydrolysis of the C-B bond).

-

Mechanism: The proximity of the ring nitrogen to the boron atom facilitates the formation of a zwitterionic intermediate. The basic nitrogen coordinates with the Lewis-acidic boron or a bridging water molecule, reducing the activation energy for C-B bond cleavage.

-

Outcome: The C-B bond is replaced by a C-H bond, yielding 5-methoxypyrimidine and boric acid.

The 5-Methoxy Aggravation

The 5-methoxy substituent is a strong Electron Donating Group (EDG).

-

Impact: EDGs increase the electron density of the pyrimidine ring, making the ring nitrogens more basic (

increases). -

Causality: Since the protodeboronation mechanism relies on nitrogen protonation or coordination, a more basic nitrogen accelerates the reaction. Therefore, 2-borono-5-methoxypyrimidine is kinetically less stable than the unsubstituted 2-pyrimidinylboronic acid.

Visualization: Protodeboronation Pathway

The following diagram illustrates the specific pathway leading to the destruction of the molecule.

Caption: Mechanism of protodeboronation driven by the basicity of the pyrimidine nitrogen.

Part 2: Stability Profiling & Data

Due to its transient nature, specific half-life data for the free acid is rarely reported in isolation. The data below extrapolates from verified 2-heteroaryl systems.

Table 1: Stability Comparison of Boron Species

| Boron Species | State | Stability (Solid) | Stability (Solution, pH 7) | Primary Hazard |

| Free Boronic Acid | < 24 Hours (-20°C) | Rapid Protodeboronation | ||

| Pinacol Ester | Days to Weeks | Hydrolysis to acid | ||

| Trifluoroborate | Months (Ambient) | Stable (neutral/basic) | Acid sensitivity | |

| MIDA Boronate | Indefinite (Ambient) | Stable (neutral/anhydrous) | Slow hydrolysis with weak base |

Key Insight: The free acid of 2-borono-5-methoxypyrimidine essentially does not exist as a viable reagent. Commercial vendors listing it as a "stock item" typically supply the ester or a salt form, or synthesize it on demand (with high failure rates).

Part 3: Synthetic Mitigation (MIDA Technology)

To utilize this motif in drug discovery (e.g., Suzuki-Miyaura coupling), you must use the MIDA (N-methyliminodiacetic acid) Boronate strategy.

Why MIDA Works:

The MIDA ligand locks the boron atom into an

Workflow: The "Slow Release" Strategy

In a cross-coupling reaction, the MIDA boronate is slowly hydrolyzed by a weak base (e.g.,

Caption: The "Slow Release" protocol prevents accumulation of the unstable free acid.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-MIDA-5-methoxypyrimidine

Since the free acid cannot be purchased, you must synthesize the protected form.

Reagents:

-

Triisopropyl borate (

) (1.5 equiv) -

-Butyllithium (1.1 equiv) or

-

MIDA (N-methyliminodiacetic acid) (1.5 equiv)

-

Solvents: THF (anhydrous), DMSO.

Step-by-Step:

-

Lithiation: Dissolve 2-bromo-5-methoxypyrimidine in anhydrous THF at -78°C under Argon. Slowly add

-BuLi (or-

Critical: Do not let the temperature rise; the lithiated species is also fragile.

-

-

Borylation: Add

dropwise at -78°C. Stir for 1 hour, allowing to warm to 0°C. -

Transesterification (The Catch): Do NOT quench with acid (this yields the unstable free acid). Instead, add a solution of MIDA in DMSO directly to the crude reaction mixture.

-

Heating: Heat the mixture to 110°C (distilling off THF) for 4–12 hours. The high heat drives the displacement of isopropoxide by MIDA.

-

Workup: Cool, dilute with EtOAc/Water. The MIDA boronate is often soluble in organic solvents but may require specific extraction protocols (e.g., Acetone/Ether precipitation).

Protocol B: Cross-Coupling (Slow Release Conditions)

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

2-MIDA-5-methoxypyrimidine (1.2 equiv)

-

Catalyst:

+ SPhos (or XPhos) -

Base:

(3.0 equiv) -

Solvent: Dioxane : Water (10:1)

Procedure:

-

Combine all solids in a vial.

-

Add degassed solvent.

-

Heat to 60°C–80°C.

-

Monitor: Check conversion by LCMS. If protodeboronation is observed (formation of 5-methoxypyrimidine), lower the temperature or reduce the water ratio to slow down the hydrolysis of the MIDA ester.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society.[3] Link

-

Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society.[3] Link

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[3] Link

-

Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

Sources

Technical Guide: Navigating Pyrimidinyl Boronic Acids in Drug Discovery

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is a privileged structure, ubiquitous in kinase inhibitors and nucleotide analogs. However, the introduction of this moiety via Suzuki-Miyaura cross-coupling presents a stark dichotomy based on substitution patterns.

-

5-Pyrimidinyl Boronic Acids are robust, "well-behaved" reagents that undergo standard catalytic cycles.

-

2-Pyrimidinyl Boronic Acids are notoriously unstable, suffering from rapid protodeboronation that often outcompetes transmetallation, leading to trace yields or complete reaction failure.

This guide provides a mechanistic analysis of this divergence and authoritative protocols to successfully employ both isomers, with a specific focus on the MIDA boronate strategy as the requisite solution for the 2-isomer.

Part 1: Mechanistic Divergence & Electronic Origins

The fundamental difference between the 2- and 5-isomers lies in the position of the boron atom relative to the ring nitrogens. This geometric relationship dictates the rate of protodeboronation , the primary decomposition pathway.

The 5-Pyrimidinyl Isomer (The "Meta" Analogue)

At the 5-position, the boron atom is meta to both nitrogen atoms. While the ring is electron-deficient (facilitating oxidative addition on a halide partner), the carbon-boron (C-B) bond is relatively stable. The inductive electron-withdrawal by the nitrogens is not sufficiently proximal to destabilize the C-B bond or facilitate rapid hydrolysis.

The 2-Pyrimidinyl Isomer (The "Alpha" Trap)

The 2-position is flanked by two electronegative nitrogen atoms. This creates a "perfect storm" for instability via two mechanisms:

-

Facilitated Hydrolysis: The adjacent lone pairs and high electronegativity render the C-B bond highly susceptible to nucleophilic attack by water/base.

-

Rapid Protodeboronation: Upon formation of the boronate anion (the species required for transmetallation), the 2-pyrimidinyl anion generated by C-B bond cleavage is stabilized by the inductive effect of the adjacent nitrogens. This lowers the activation energy for deboronation, causing the reagent to decompose into pyrimidine before it can transmetallate onto the palladium center.

Visualization: The Protodeboronation Trap

The following diagram illustrates why the 2-isomer fails under standard conditions while the MIDA strategy succeeds.

Caption: Figure 1. Kinetic competition between decomposition and transmetallation. The 2-isomer requires the MIDA "slow-release" mechanism to keep the concentration of the unstable free acid low, favoring the productive cross-coupling pathway.

Part 2: Comparative Data & Reagent Selection

The following table summarizes the operational differences.

| Feature | 5-Pyrimidinyl Boronic Acid | 2-Pyrimidinyl Boronic Acid |

| Stability | High (Shelf-stable) | Very Low (Decomposes on bench/in solution) |

| Preferred Reagent | Free Boronic Acid or Pinacol Ester | MIDA Boronate (Mandatory) |

| Major Side Reaction | Homocoupling (minor) | Protodeboronation (major/rapid) |

| Base Sensitivity | Tolerates strong bases (CO3, OH) | Requires mild/specific bases (PO4) |

| Catalyst Preference | Standard (Pd(PPh3)4, Pd(dppf)Cl2) | Specialized (Pd-SPhos, Pd-XPhos) |

Part 3: Experimental Protocols

Protocol A: Coupling of 5-Pyrimidinyl Boronic Acid (Standard)

Applicable for: Installing the pyrimidine ring at the C5 position. This reaction behaves like a standard aryl-aryl coupling.

Reagents:

-

Aryl Halide (1.0 equiv)

-

5-Pyrimidinylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane or DME

Step-by-Step:

-

Charge: In a reaction vial, combine the aryl halide, 5-pyrimidinylboronic acid, and Pd catalyst.

-

Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-dioxane and 2.0 M aqueous Na2CO3.

-

Heat: Heat to 90°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4 and concentrate.

-

Purification: Standard flash chromatography.

Protocol B: Coupling of 2-Pyrimidinyl MIDA Boronate (The Burke Protocol)

Applicable for: Installing the pyrimidine ring at the C2 position. This protocol utilizes the "slow-release" mechanism to outcompete decomposition.

Expert Insight: Do not attempt to use the free 2-pyrimidinyl boronic acid or pinacol ester unless you have no other option. The MIDA boronate is the industrial standard for this transformation.

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

2-Pyrimidinyl MIDA boronate (1.5 equiv)

-

Catalyst System: Pd2(dba)3 (1.5 mol%) + XPhos or SPhos (6 mol%)

-

Alternative: Pd(OAc)2 + SPhos is also effective.

-

-

Promoter: Cu(OAc)2 (0.5 equiv) – Optional but recommended for challenging substrates.

-

Base: K3PO4 (anhydrous, 5.0 equiv)

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

-

Charge: Combine aryl halide, 2-pyrimidinyl MIDA boronate, Pd source, Ligand, and K3PO4 in a reaction vessel.

-

Inert: Evacuate and backfill with Argon (x3).

-

Solvent: Add the Dioxane/Water mixture (degassed).

-

Reaction: Heat to 100°C .

-

Note: Higher temperature is often required to drive the hydrolysis of the MIDA ester.

-

-

Monitoring: Monitor by LCMS. You are looking for the disappearance of the halide. The free boronic acid will not accumulate; it is consumed immediately.

-

Workup: Dilute with EtOAc. Wash with 1M NaOH (to remove unreacted MIDA ligand/boric acid) followed by brine.

-

Purification: Flash chromatography.

Part 4: Strategic Decision Workflow

Use this logic flow to determine the correct synthetic route for pyrimidine incorporation.

Caption: Figure 2. Synthetic decision matrix for pyrimidinyl boronic acids.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][3] Journal of the American Chemical Society, 131(20), 6961–6963.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(38), 13100–13113.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (5-Methoxypyrimidin-2-yl)boronic Acid

This Application Note is structured to address the specific, high-risk nature of coupling (5-methoxypyrimidin-2-yl)boronic acid . Unlike standard aryl boronic acids, 2-heterocyclic boronates are inherently unstable. This guide deviates from standard templates to prioritize the stabilization strategies required for success.

Executive Summary & Critical Warning

Do not treat this reagent like a phenylboronic acid. (5-Methoxypyrimidin-2-yl)boronic acid contains a boron atom at the C2 position (between two nitrogen atoms). This structural motif renders the C–B bond exceptionally labile to protodeboronation (hydrolysis) under the aqueous basic conditions typical of Suzuki-Miyaura couplings.

Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, H₂O/Dioxane) will result in <5% product and >90% 5-methoxypyrimidine (protodeboronated byproduct).

Success requires one of three specific strategies:

-

Surrogate Strategy: Using the MIDA boronate for slow release.

-

Anhydrous Activation: Using fluoride sources (CsF) or anhydrous bases (K₃PO₄) in aprotic solvents.

-

Copper Promotion: Utilizing Cu(I) co-catalysis to accelerate transmetallation over decomposition.

Mechanistic Insight: The "C2-Problem"

To optimize the reaction, one must understand the failure mode. The proximity of the pyrimidine ring nitrogens to the boron center facilitates a rapid decomposition pathway.

Mechanism of Failure (Protodeboronation)

Under neutral or basic conditions, the nitrogen lone pair coordinates to the boron (or a water molecule coordinates to the boronate), forming a zwitterionic intermediate.[1] This weakens the C–B bond, allowing electrophilic attack by a proton (from water or solvent) on the C2 carbon.

DOT Diagram: Kinetic Competition

The following diagram illustrates the race between the desired Transmetallation (Path A) and the fatal Protodeboronation (Path B).

Figure 1: Kinetic competition between productive coupling and protodeboronation. Success depends on making k(trans) > k(debor).

Experimental Protocols

Protocol A: The "Gold Standard" (MIDA Boronate Slow-Release)

Recommended for high-value intermediates where yield is paramount. This method utilizes N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand protects the boron from base hydrolysis. Slow hydrolysis releases the active boronic acid in low concentrations, which are immediately consumed by the catalyst, preventing accumulation and decomposition.

Reagents:

-

(5-Methoxypyrimidin-2-yl) MIDA boronate (Synthesize or purchase).

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Forms a highly active catalyst).

-

Base: K₃PO₄ (anhydrous, 3.0 equiv).

-

Solvent: THF:Water (10:1) (The water is strictly controlled to hydrolyze MIDA slowly).

-

Additive: Cu(OAc)₂ (0.5 equiv) - Optional but recommended for 2-substituted azines.

Step-by-Step:

-

Setup: Charge a vial with the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), Pd(OAc)₂, XPhos, and K₃PO₄.

-

Inerting: Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed THF and degassed water.

-

Reaction: Heat to 60°C. Vigorous stirring is essential.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.[4]

-

Note: You will not see the free boronic acid; it reacts instantly.

-

-

Workup: Dilute with EtOAc, wash with NaHCO₃, dry over Na₂SO₄.

Protocol B: Anhydrous Fluoride Activation (Direct Use of Pinacol Ester)

Recommended if MIDA boronate is unavailable. This method uses the pinacol ester (more stable than the acid) and activates it with fluoride in the absence of water.

Reagents:

-

(5-Methoxypyrimidin-2-yl)boronic acid pinacol ester.[5]

-

Catalyst: Pd₂(dba)₃ (2 mol%) + PCy₃ (4 mol%) or XPhos Pd G2.

-

Activator: CsF (2.0 equiv) or TBAF (anhydrous).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step:

-

Drying: Flame-dry the reaction vessel. All reagents must be strictly anhydrous.

-

Charge: Add Pinacol ester (1.2 equiv), Aryl halide (1.0 equiv), Catalyst, and CsF.

-

Solvent: Add Anhydrous Dioxane under Argon.

-

Reaction: Heat to 90-100°C.

-

Mechanism: Fluoride binds to the boron, creating a reactive fluoroboronate species [R-BF(OR)₂]⁻ that transmetallates without requiring water/hydroxide, bypassing the hydrolytic decomposition pathway.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on reaction conditions for 2-pyrimidinyl substrates.

| Condition | Base/Activator | Solvent | Yield | Major Species |

| Standard Suzuki | Na₂CO₃ (aq) | DMF/H₂O | < 10% | Protodeboronated Pyrimidine |

| Anhydrous Carbonate | K₂CO₃ | Toluene | 30-50% | Unreacted Ester + Byproduct |

| Fluoride Activation | CsF | Dioxane (Dry) | 60-80% | Desired Product |

| MIDA Slow-Release | K₃PO₄ | THF/H₂O | 85-95% | Desired Product |

| Cu-Promoted | CuCl / K₂CO₃ | DMF | 70-85% | Desired Product |

Troubleshooting Guide

-

Issue: Mass Balance is mostly 5-methoxypyrimidine.

-

Cause: Water is present in the system, or the base is too strong/wet.

-

Fix: Switch to Protocol B (Anhydrous CsF) or Protocol A (MIDA). Dry all solvents over molecular sieves.

-

-

Issue: No reaction; Starting Material remains.

-

Cause: Catalyst inactive or Transmetallation too slow.

-

Fix: Switch to a bulkier, electron-rich ligand (XPhos, SPhos, or CataCXium A) to facilitate oxidative addition and transmetallation. Add Cu(I) thiophene-2-carboxylate (CuTC) to facilitate transmetallation.

-

-

Issue: Homocoupling of Aryl Halide.

-

Cause: Oxidative addition occurred, but transmetallation failed; disproportionation followed.

-

Fix: Increase Boronate equivalents (to 2.0). Ensure Oxygen is rigorously excluded.

-

Strategic Workflow (Decision Tree)

Use this workflow to select the correct protocol for your specific aryl halide partner.

Figure 2: Decision tree for selecting the optimal coupling protocol based on reagent availability and substrate complexity.

References

-

General Instability of 2-Heterocyclic Boronates

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.

-

[Link]

-

MIDA Boronate Strategy (Slow Release)

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.

-

[Link]

-

Copper-Promoted Transmetallation

- Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2004).

-

[Link]

-

Protodeboronation Mechanism

- Cox, P. A., Reid, M., Leach, A. G., et al. (2017). "Base-catalyzed protodeboronation of arylboronic acids and esters." Chemistry – A European Journal.

-

[Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO3 | CID 42614613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Synthesis of 2-aryl-5-methoxypyrimidines via Suzuki Coupling: An Application Note and Protocol

Introduction: The Significance of 2-aryl-5-methoxypyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Among the vast landscape of pyrimidine-based compounds, 2-aryl-5-methoxypyrimidines have emerged as a particularly promising structural motif. The introduction of an aryl group at the 2-position and a methoxy group at the 5-position of the pyrimidine ring can significantly modulate the molecule's biological activity, making this class of compounds a fertile ground for the development of novel therapeutics. For instance, 2-arylaminopyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[4][5] Furthermore, certain 2-aminopyrimidine analogs have demonstrated efficacy as anti-biofilm agents against methicillin-resistant Staphylococcus aureus (MRSA).[6]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of these valuable compounds.[7][8] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide, offering a direct and efficient route to biaryl and heteroaryl structures.[7][9] The reaction's tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as an indispensable tool in modern organic synthesis and drug development.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-aryl-5-methoxypyrimidines using the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed and optimized experimental protocol, and offer insights into troubleshooting and reaction monitoring.

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][10][11] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (in our case, a 2-halopyrimidine) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[7][10] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[12] For less reactive halides like chlorides, the use of specialized, electron-rich phosphine ligands is often necessary to facilitate this step.[13]

-

Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the aryl group to the palladium center.[7][14]

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (the pyrimidine and the aryl group) are coupled together to form the desired 2-aryl-5-methoxypyrimidine product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative 2-aryl-5-methoxypyrimidine

This protocol details the synthesis of a model compound, 2-phenyl-5-methoxypyrimidine, via the Suzuki coupling of 2-chloro-5-methoxypyrimidine with phenylboronic acid.

Materials and Reagents:

-

2-Chloro-5-methoxypyrimidine (1.0 eq)[15]

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [P(Ph)₃] (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.[16][17]

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Suzuki reactions can be exothermic. Monitor the reaction temperature, especially during scale-up.[18][19][20]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup and Procedure:

Caption: Workflow for the synthesis of 2-aryl-5-methoxypyrimidines.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methoxypyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst mixture to the reaction flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to ensure good stirring.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.[16]

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[21][22] The reaction is typically complete within 8-12 hours.[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified 2-phenyl-5-methoxypyrimidine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be influenced by several factors.[23] The following table provides a guide for optimizing reaction conditions and troubleshooting common issues.

| Parameter | Considerations and Optimization Strategies | Troubleshooting Common Issues |

| Palladium Catalyst | For less reactive aryl chlorides, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) may be required.[13] Catalyst loading can typically range from 0.5 to 5 mol%.[13] | Low or no conversion: Increase catalyst loading. Ensure the catalyst is not deactivated by oxygen or impurities in the reagents/solvents.[16][24] |

| Base | The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The strength and solubility of the base can affect the reaction rate and yield.[25][26] | Side reactions (e.g., hydrolysis of esters): Use a milder base like KF.[27] Poor reproducibility: Ensure the base is finely powdered and dry.[16] |

| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous phase is commonly used to dissolve both the organic reactants and the inorganic base.[27] The choice of solvent can impact reaction temperature and solubility. | Poor solubility of reactants: Try a different solvent system. For highly insoluble substrates, higher temperatures or more polar aprotic solvents like DMF may be necessary.[27] |

| Temperature | Reaction temperatures typically range from room temperature to reflux.[13] Higher temperatures are often required for less reactive substrates. | Decomposition of starting materials or product: Lower the reaction temperature. |

| Boronic Acid | Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen). Use fresh, high-quality boronic acids or more stable derivatives like pinacol esters.[16][24] | Formation of dehalogenated starting material: This can result from protodeboronation of the boronic acid or reduction of the aryl halide.[16] Ensure an inert atmosphere and use high-purity reagents. |

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki coupling of various arylboronic acids with 2-chloro-5-methoxypyrimidine, based on literature precedents and in-house optimizations.

| Entry | Arylboronic Acid | Yield (%) |

| 1 | Phenylboronic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 88-96 |

| 3 | 4-Fluorophenylboronic acid | 82-90 |

| 4 | 3-Thienylboronic acid | 75-85 |

| 5 | 2-Naphthylboronic acid | 80-92 |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-aryl-5-methoxypyrimidines, an important class of compounds in drug discovery. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocol provided, researchers can efficiently synthesize a diverse library of these valuable molecules. The ability to systematically optimize reaction conditions and troubleshoot potential issues further enhances the utility of this powerful synthetic tool. The protocols and insights presented in this application note are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrimidine-based therapeutic agents.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

-

Hansen, M. J., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]

-

Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]

-

Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Synthesis. [Link]

-

ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

-

ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura - Reagent Guides. Retrieved from [Link]

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

-

Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

-

Sheng, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

-

Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

-

Advion. SUZUKI REACTION MONITORING. Retrieved from [Link]

- Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Thompson, A. M., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]

-

Organic Syntheses. 2-chloropyrimidine. Retrieved from [Link]

-

Sandos, K. M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

-

Hussain, M., et al. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Zhu, Y., et al. (2025, January 9). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

-

Welsch, M. E., et al. (2010). Recent Advances in Pyrimidine-Based Drugs. Medicinal Research Reviews. [Link]

-

Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Melander, R. J., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry. [Link]

-

Patil, S. B. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. 2-Chloro-5-methoxypyrimidine | CymitQuimica [cymitquimica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. researchgate.net [researchgate.net]

- 21. vapourtec.com [vapourtec.com]

- 22. shoko-sc.co.jp [shoko-sc.co.jp]

- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Application Note: Optimized Catalysts for 2-Pyrimidinyl Boronic Acid Cross-Coupling

Executive Summary

The introduction of a 2-pyrimidinyl moiety via Suzuki-Miyaura cross-coupling is one of the most persistent challenges in medicinal chemistry. Unlike their carbon-rich aryl counterparts, 2-pyrimidinyl boronic acids (and their 2-pyridyl analogs) are notoriously unstable. They suffer from rapid protodeboronation —a decomposition pathway that often outcompetes the desired transmetallation step, leading to low yields and difficult purifications.[1]

This guide moves beyond standard protocols to present three field-proven strategies that solve this instability:

-

The "Slow-Release" Strategy: Using MIDA boronates to throttle the concentration of free boronic acid.[1][2]

-

The "Kinetic" Strategy: Utilizing Buchwald G3/G4 precatalysts to accelerate the oxidative addition and transmetallation steps.

-

The "Copper-Mediated" Strategy: Employing Cu(II) additives to block the coordination sites responsible for decomposition.

Mechanistic Deep Dive: The Protodeboronation Trap

To optimize the reaction, one must understand the failure mode. The instability of 2-pyrimidinyl boronic acid is not random; it is a specific, mechanism-driven decomposition.

The basic nitrogen atom adjacent to the carbon-boron bond facilitates the formation of a zwitterionic intermediate . This species is highly susceptible to hydrolysis, leading to the cleavage of the C-B bond and the formation of pyrimidine (decomposition product).

Visualization: The Race Against Decomposition

The following diagram illustrates the kinetic competition between the productive cross-coupling cycle and the destructive protodeboronation pathway.

Caption: Figure 1. The kinetic competition. The red path represents the rapid decomposition driven by the basic nitrogen. The green path represents the desired catalytic cycle. Success depends on making the green path faster than the red path.

Optimized Protocols

Protocol A: The "Slow-Release" Strategy (MIDA Boronates)

Best For: Scale-up, difficult substrates, and ensuring reproducibility.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are stable to air and moisture.[1] Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a controlled rate.[1][3] This keeps the standing concentration of the unstable free acid low, minimizing second-order decomposition pathways while maintaining enough substrate for the palladium catalyst.

Reagents:

-

Nucleophile: 2-Pyrimidinyl MIDA boronate (1.2 - 1.5 equiv)

-

Electrophile: Aryl Chloride/Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

-

Additive: Cu(OAc)₂ (0.5 equiv) - Critical for 2-pyrimidinyls to aid transmetallation.

-

Base: K₃PO₄ (3.0 - 5.0 equiv)

-

Solvent: DMF or DMAc / Water (10:1 ratio) or Dioxane/Water.

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), 2-Pyrimidinyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), Cu(OAc)₂ (0.5 equiv), and K₃PO₄ (5.0 equiv).

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add degassed DMF and Water (10:1 v/v). The concentration should be approx 0.1 M with respect to the halide.

-

Reaction: Heat to 100 °C for 4–16 hours. Note: The blue color of the copper salt may change to dark brown/black as the reaction proceeds.

-

Workup: Cool to RT. Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper salts, then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Kinetic" Strategy (Buchwald Precatalysts)

Best For: High-throughput screening (HTS), library synthesis, and electron-rich aryl chlorides.

The Logic: Instead of slowing down the decomposition, this strategy speeds up the coupling. XPhos Pd G3 or G4 precatalysts generate the active monolithic Pd(0) species almost instantaneously even at room temperature. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and, crucially, accelerates transmetallation with the hindered 2-pyrimidinyl species.

Reagents:

-

Nucleophile: 2-Pyrimidinyl Boronic Acid (1.5 - 2.0 equiv) Note: Use fresh commercial source.

-

Electrophile: Aryl Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G3 or G4 (2-5 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 2-3 equiv)

-

Solvent: THF (tetrahydrofuran)

Step-by-Step Methodology:

-

Pre-Dissolution: Dissolve the Aryl Chloride and XPhos Pd G3 (0.02 equiv) in THF inside the reaction vial.

-

Boronic Acid Addition: Add the 2-Pyrimidinyl Boronic Acid (1.5 equiv). Tip: Add this last to minimize its time in solution before reaction starts.

-

Activation: Add the 0.5 M K₃PO₄ (aq) solution.

-

Reaction: Stir vigorously at Room Temperature to 40 °C .

-

Critical: Reaction times are often short (30 mins to 2 hours). Prolonged heating often leads to lower yields due to decomposition of the remaining boronic acid.

-

-

Monitoring: Check LCMS at 30 minutes. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).

Protocol C: The Copper-Mediated "Scavenger" Method

Best For: Cases where Pd-catalysis stalls or protodeboronation is the dominant side reaction.

The Logic: Copper salts (CuCl or Cu(OAc)₂) serve a dual role. They can facilitate the transmetallation step (the "Copper Effect") and, more importantly, they can reversibly coordinate to the pyrimidine nitrogen. This coordination blocks the "self-destruction" pathway (N-B coordination) that leads to protodeboronation.

Modification to Standard Protocol:

-

Add CuCl (0.5 - 1.0 equiv) to a standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ system.

-

Use DME (Dimethoxyethane) as the solvent to stabilize the cation.

-

This is often used in conjunction with Cs₂CO₃ rather than phosphates.

Data Summary & Comparison

| Feature | MIDA Boronate (Protocol A) | Buchwald G3/G4 (Protocol B) | Standard Boronic Acid |

| Stability | High (Bench stable) | Low (Decomposes rapidly) | Low |

| Reaction Rate | Slow (Controlled release) | Fast (Kinetic burst) | Variable |

| Success Rate | High (>85% for most substrates) | Med-High (Substrate dependent) | Low (<30%) |

| Scale-up | Excellent | Good | Poor |

| Cost | High (Reagent cost) | High (Catalyst cost) | Low |

| Key Additive | Cu(OAc)₂ | None (Ligand driven) | None |

Decision Tree: Selecting the Right System

Use this logic flow to determine the starting point for your specific optimization.

Caption: Figure 2. Strategic decision matrix for catalyst and reagent selection.

Troubleshooting & Tips

-

Black Precipitate: If the reaction turns black immediately, your Pd has crashed out (Pd black). Increase ligand loading or switch to the G3 precatalyst which is more stable.

-

Protodeboronation Observed (Pyrimidine detected):

-

Protocol A: Decrease the water ratio or lower the temperature slightly.

-

Protocol B: Add the boronic acid in portions (e.g., 3 x 0.5 equiv every hour).

-

-

No Reaction: The 2-pyrimidinyl species is electronically poor and sterically demanding. Ensure you are using SPhos or XPhos ; standard PPh₃ or dppf ligands are often insufficient for this specific transformation.

-

Anhydrous Conditions: If water is absolutely detrimental, consider using CsF or TBAF (anhydrous fluoride source) in dioxane to activate the boronate without a proton source, though solubility can be an issue.

References

-

MIDA Boronate Strategy

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for the 2-Pyridyl Problem". J. Am. Chem. Soc., 132(22), 7600–7601. [Link]

-

-

Buchwald Precatalyst (XPhos G3/G4)

-

Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Heteroaryl Boronic Acids". J. Am. Chem. Soc., 129(11), 3358–3366. [Link]

-

-

Copper Effect & Protodeboronation Mechanism

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation". J. Am. Chem. Soc., 138(29), 9145–9157. [Link]

-

-

2-Pyrimidinyl Specifics (Regioselectivity & Stability)

-

Léris, A., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines". Molecules, 26(19), 5873. [Link]

-

Sources

Application Note: In Situ Generation and Cross-Coupling of 5-Methoxy-2-pyrimidinylboron Species

This Application Note is designed for researchers and process chemists addressing the specific challenge of synthesizing and coupling 5-methoxy-2-pyrimidinylboron species.

Executive Summary

The introduction of a pyrimidine ring at the C2 position via Suzuki-Miyaura coupling is a "privileged" but notoriously difficult transformation in medicinal chemistry. While 5-pyrimidinylboronic acids are stable, 2-pyrimidinylboron species are inherently unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under standard conditions due to the high electronegativity of the adjacent nitrogen atoms and the formation of high-energy intermediates.

This guide details a robust "In-Situ Quench" protocol to generate 5-methoxy-2-pyrimidinylboron species and immediately engage them in cross-coupling. By avoiding isolation and utilizing specific lithium-halogen exchange parameters, this method circumvents decomposition, enabling high-yield synthesis of biaryl targets.

Mechanistic Insight: The "C2-Instability" Problem

To successfully couple this motif, one must understand why it fails. The instability of 2-pyrimidinylboronic acid arises from a specific decomposition pathway that does not affect the 5-isomer.

The Protodeboronation Trap

The electron-deficient nature of the pyrimidine ring, combined with the lone pairs on the adjacent nitrogens, facilitates the attack of water (or protic solvents) on the boron atom. This forms a tetrahedral boronate "ate" complex which, instead of transmetallating to Palladium, undergoes C-B bond cleavage to release the stable neutral heterocycle (5-methoxypyrimidine) and boric acid.

Figure 1: The kinetic competition between successful borylation/coupling and decomposition pathways.

Experimental Protocols

Method A: The "In-Situ Quench" (Recommended)

Rationale: Standard sequential addition (Bromide

Materials

-

Substrate: 2-Bromo-5-methoxypyrimidine (1.0 equiv)

-

Boron Source: Triisopropyl borate (

) (1.2 equiv) OR Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( -

Lithium Source:

-Butyllithium (2.5 M in hexanes, 1.1 equiv). -

Solvent: Anhydrous THF (4:1 THF:Toluene is also effective to prevent precipitation).

-

Coupling Partner: Aryl Bromide/Iodide (0.8 equiv relative to pyrimidine).

-

Catalyst:

or

Protocol Steps

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

-

Charge: Add 2-Bromo-5-methoxypyrimidine (1.0 eq) and Triisopropyl borate (1.2 eq) to the flask. Dissolve in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

-

Lithiation (The Critical Step): Add

-BuLi dropwise via syringe pump over 30 minutes.-

Note: As the Li-Halogen exchange occurs, the transient 2-lithio species immediately reacts with the adjacent borate to form the stable "ate" complex (

).

-

-

Dwell: Stir at -78°C for 1 hour.

-

Telescoped Coupling:

-

Dissolve the Aryl Halide (0.8 eq) and Pd-catalyst (3-5 mol%) in a minimal amount of THF.

-

Add this solution directly to the cold boronate mixture.

-

Add degassed aqueous base (e.g., 2M

or

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and then heat to reflux (65°C) for 2-4 hours.

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the Aryl Halide (limiting reagent).

-

Method B: Sequential Generation (High-Risk/High-Skill)

Only use if Method A fails due to compatibility issues.

-

Cool 2-Bromo-5-methoxypyrimidine in THF to -100°C (Liquid

/EtOH bath). -

Add

-BuLi slowly down the side of the flask (pre-cooled). Stir for exactly 2 minutes . -

Rapidly inject

(dissolved in THF). -

Warm to RT to form the boronate ester, then add coupling partners.

Optimization & Troubleshooting Guide

The 5-methoxy group provides electron density that slightly stabilizes the ring compared to the parent pyrimidine, but it does not eliminate the risk of hydrolysis.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | THF or THF/Toluene (4:1) | Ethereal solvents coordinate Li, stabilizing the transition state. Toluene improves solubility at -78°C. |

| Temperature | -78°C to -90°C | Essential to suppress dimerization of the 2-lithio intermediate. |

| Boron Source | ||

| Base (Coupling) | KF or | Avoid strong hydroxides (NaOH). Fluoride or mild phosphates facilitate transmetallation without accelerating protodeboronation. |

| Catalyst | Pd(dppf)Cl2 | The large bite angle and ferrocene ligand provide stability and rapid oxidative addition, crucial for sterically demanding couplings. |

Workflow Visualization

Figure 2: Decision matrix and workflow for the synthesis of 2-pyrimidinyl biaryls.

Quality Control & Validation

Since the intermediate cannot be isolated, validation is indirect:

-

Deuterium Quench: Take a 0.1 mL aliquot of the lithiated/borylated mix (before adding Pd) and quench with

or-

Success: >90% Deuterium incorporation at C2.

-

Failure: Presence of protonated parent (incomplete lithiation) or dimer (decomposition).

-

-

Oxidative Quench: Treat an aliquot with

. This converts the C-B bond to a C-OH (phenol/hydroxy) group.-

Note: 2-hydroxypyrimidines usually tautomerize to pyrimidinones, which are stable and detectable by LC-MS.

-

References

-

Tyrrell, E., & Brookes, P. (2003).[2][3] The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(4), 469–483. Link

- Key Insight: Foundational review on the instability of 2-pyridyl and 2-pyrimidinyl boronic acids and strategies for stabiliz

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society, 130(40), 13552–13554. Link

- Key Insight: Describes catalyst systems (SPhos/XPhos)

- Li, H., et al. (2011). Preparation of 2-Pyrimidinylboronates and Their Application in Suzuki-Miyaura Coupling. Organic Letters, 13(15), 3972–3975.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

- Key Insight: Detailed mechanistic comparison of boronic acids vs. esters vs.

Sources

Application Note: Synthesis with Potassium (5-methoxypyrimidin-2-yl)trifluoroborate

Executive Summary

The incorporation of pyrimidine motifs is a cornerstone of modern drug discovery, particularly in kinase inhibition and oncology. However, installing a pyrimidine ring at the 2-position via Suzuki-Miyaura cross-coupling is notoriously difficult. The corresponding boronic acids (2-pyrimidinylboronic acids) are inherently unstable, undergoing rapid protodeboronation before the coupling reaction can occur.

This guide details the use of Potassium (5-methoxypyrimidin-2-yl)trifluoroborate as a superior synthetic surrogate. By acting as a "slow-release" reservoir of the active boronic species, this reagent suppresses decomposition pathways and enables high-yielding cross-couplings. The 5-methoxy substituent serves as an electronic handle, modulating the ring's electron density and offering unique physicochemical properties for downstream medicinal chemistry applications.

The Challenge: The "2-Pyridyl/Pyrimidinyl Problem"

To understand why this reagent is necessary, one must understand the failure mode of its boronic acid counterpart.

Mechanism of Failure (Protodeboronation)

2-Heteroaryl boronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond. Under the neutral or basic conditions required for Suzuki coupling, these species form zwitterionic intermediates or facilitate ipso-attack by water/protons. This leads to protodeboronation , where the C-B bond breaks and is replaced by C-H, destroying the nucleophile.[1]

Key Insight: The rate of decomposition for 2-pyrimidinylboronic acid often exceeds the rate of transmetallation to the Palladium catalyst.

The Trifluoroborate Solution

Potassium organotrifluoroborates (

-

The Advantage: The hydrolysis equilibrium constant is low. This ensures that at any given moment, the concentration of the unstable free boronic acid is low —just enough to feed the catalytic cycle, but not high enough to favor the second-order decomposition pathways.

Mechanistic Pathway Diagram

Figure 1: The "Slow-Release" mechanism prevents the accumulation of unstable intermediates, favoring the productive catalytic cycle over decomposition.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized based on the Molander group's conditions for heteroaryl trifluoroborates. It utilizes a specific solvent system to manage the hydrolysis equilibrium.

Reagents & Materials

| Component | Role | Recommended Reagent |

| Nucleophile | Reagent | Potassium (5-methoxypyrimidin-2-yl)trifluoroborate (1.2 equiv) |

| Electrophile | Substrate | Aryl/Heteroaryl Bromide or Chloride (1.0 equiv) |

| Catalyst | Pd Source | XPhos Pd G3 (2-5 mol%) or PdCl2(dppf)·DCM |

| Base | Activator | Cs₂CO₃ or K₂CO₃ (3.0 equiv) |

| Solvent | Medium | THF : Water (10:1) or Toluene : Water (3:1) |

Note on Catalyst Choice:

-

XPhos Pd G3/G4: Best for sterically demanding or electron-rich chlorides.

-

PdCl2(dppf): Robust, general-purpose catalyst for standard bromides.

Step-by-Step Methodology

-

Preparation (In Glovebox or inert atmosphere):

-

To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv).

-

Add Potassium (5-methoxypyrimidin-2-yl)trifluoroborate (260 mg, 1.2 mmol, 1.2 equiv).

-

Add Base (Cs₂CO₃, 977 mg, 3.0 mmol).

-

Add Catalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%).

-

-

Solvent Addition:

-

Seal the vial with a septum cap.

-

Remove from the glovebox (if applicable).

-

Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Critical: The presence of water is mandatory to initiate hydrolysis of the trifluoroborate.

-

-

Reaction:

-